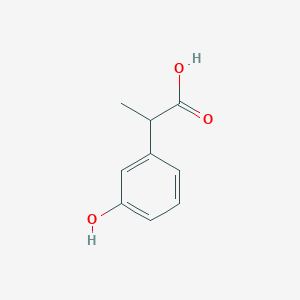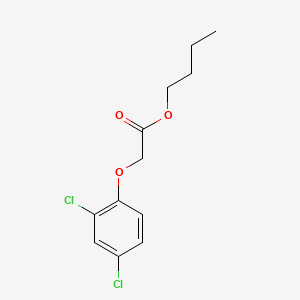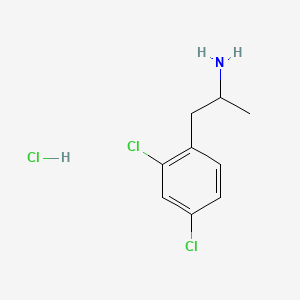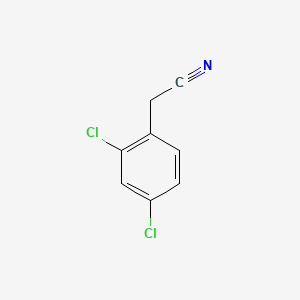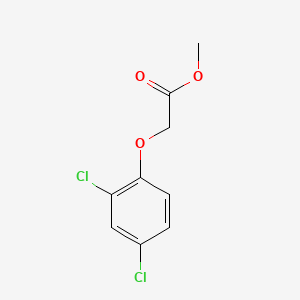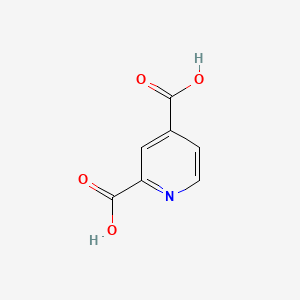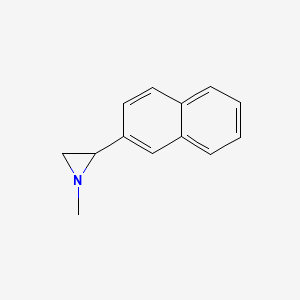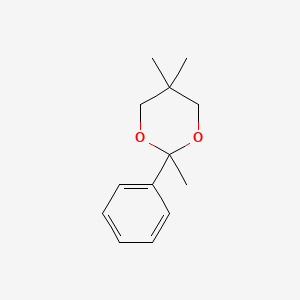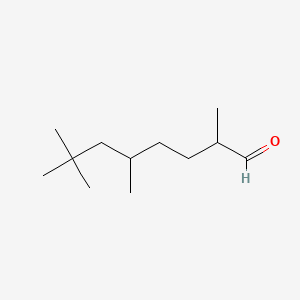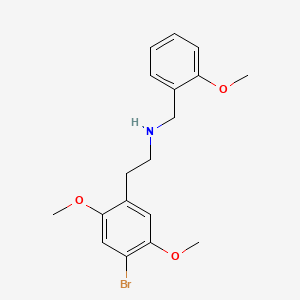
2-羟基查尔酮
描述
Synthesis Analysis
2-Hydroxychalcone can be synthesized through various methods. One such method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones . Another method involves the Claisen-Schmidt condensation of appropriate acetophenones with various substituted aromatic aldehydes .Molecular Structure Analysis
The molecular formula of 2-Hydroxychalcone is C15H12O2 . It has an average mass of 224.255 Da and a monoisotopic mass of 224.083725 Da .Chemical Reactions Analysis
2-Hydroxychalcone can undergo various chemical reactions. For instance, under the irradiation of 24 W CFL, 2-hydroxychalcone reacts with various nucleophiles to deliver structurally diverse hybrid flavonoids in the presence of a catalytic Brønsted acid .Physical And Chemical Properties Analysis
2-Hydroxychalcone has a density of 1.2±0.1 g/cm^3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用
抗氧化和抗炎应用
2-羟基查尔酮衍生物因其潜在的抗氧化和抗炎特性而受到研究。 研究表明,某些2-羟基查尔酮化合物可以抑制脂氧合酶(LOX),这是一种参与炎症过程的酶,并具有抗氧化活性,这有助于中和体内有害的自由基 .
抗癌活性
研究表明,2-羟基查尔酮可以诱导癌细胞(如HepG2肝癌细胞)凋亡并抑制其增殖。 这表明这些化合物在癌症治疗中具有潜在的应用,可以通过靶向和减少癌细胞生长来实现 .
神经保护作用
查尔酮衍生物,包括具有2-羟基查尔酮结构的那些,已被发现具有神经保护作用。 这可能有利于开发治疗神经退行性疾病的方法 .
黄酮类化合物的合成
2-羟基查尔酮是黄酮类化合物合成的前体,黄酮类化合物是一类以其多种生物活性而闻名的化合物。 合成过程涉及将2-羟基查尔酮转化为黄酮和黄烷酮,它们被用于各种药物应用 .
抗植物病原体应用
2-羟基查尔酮的声化学合成已在抗植物病原体应用中得到探索,特别是在农业产业中。 这些化合物可用于保护作物免受植物病原体的侵害,为作物保护提供可持续的方法 .
机械化学合成
一系列2-羟基查尔酮化合物已使用机械化学方法(如球磨条件)合成。 这种方法对于高效和环境友好的生产查尔酮衍生物具有重要意义 .
作用机制
Target of Action
2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .
Mode of Action
2-Hydroxychalcone interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . 2-Hydroxychalcone inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Pharmacokinetics
Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of 2-Hydroxychalcone.
Result of Action
2-Hydroxychalcone has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .
Action Environment
The action of 2-Hydroxychalcone can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-78-0, 42224-53-3 | |
| Record name | 2-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

